molecular formula C14H17N5O2 B6442812 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549016-55-7

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6442812
CAS RN: 2549016-55-7
M. Wt: 287.32 g/mol
InChI Key: CDFWAKPNPMKUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CPPD, is a novel cyclic small molecule that has been studied for its potential in a variety of applications. CPPD is a heterocyclic compound with a unique shape and structure, which makes it a promising candidate for drug development and other scientific research applications. CPPD has been studied in detail and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential in a variety of scientific research applications. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have anti-inflammatory and anti-cancer properties and is being studied for its potential use in the development of drugs for these conditions. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s diseases. Additionally, 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its use in the development of anti-diabetic drugs and for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The use of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a stable, crystalline compound that is easily synthesized in high yields. Additionally, 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be used in a variety of laboratory experiments, including cell culture experiments and animal studies. However, there are some limitations to the use of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound and its exact mechanism of action is not yet fully understood. Additionally, 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for the study of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be further studied for its potential use in the development of drugs for cancer, inflammation, and neurological disorders. Additionally, 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be studied for its potential use in the development of anti-diabetic drugs. 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could also be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Finally, 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be further studied to better understand its mechanism of action and its safety and efficacy in humans.

Synthesis Methods

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is synthesized through a process known as “click chemistry.” This process involves the reaction of a cyclopropyl pyrimidine with a triazaspirodecane compound in the presence of a copper catalyst. The reaction is fast and efficient, and the product is a stable, crystalline compound. The reaction conditions can be adjusted to produce different yields of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

properties

IUPAC Name

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-7-19(8-5-14)10-3-6-15-11(16-10)9-1-2-9/h3,6,9H,1-2,4-5,7-8H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFWAKPNPMKUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.